molecular formula C28H30N2O3S2 B12345501 2-(4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate

2-(4-(4-(Dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate

Cat. No.: B12345501
M. Wt: 506.7 g/mol
InChI Key: GJJVQOSJWDZAQM-UHFFFAOYSA-M
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Description

Benzothiazolium, 2-[4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl]-3-ethyl-, 4-methylbenzenesulfonate (11): is an organic compound that belongs to the class of benzothiazolium salts. This compound is characterized by its unique structure, which includes a benzothiazole ring system fused with a dimethylaminophenyl group and a butadienyl chain. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazolium, 2-[4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl]-3-ethyl-, 4-methylbenzenesulfonate (1:1) typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminobenzenethiol with aldehydes or ketones.

    Attachment of the Dimethylaminophenyl Group: The dimethylaminophenyl group is introduced via a substitution reaction, where a suitable precursor reacts with the benzothiazole ring.

    Formation of the Butadienyl Chain: The butadienyl chain is formed through a series of condensation reactions involving appropriate dienes and alkylating agents.

    Final Coupling and Salt Formation: The final step involves coupling the synthesized intermediate with 4-methylbenzenesulfonate to form the desired benzothiazolium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole ring or the butadienyl chain are replaced with other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or hydrogenated functional groups.

    Substitution: Substituted benzothiazolium salts with various functional groups replacing the original ones.

Scientific Research Applications

Benzothiazolium, 2-[4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl]-3-ethyl-, 4-methylbenzenesulfonate (1:1) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its unique chromophoric properties.

Mechanism of Action

The mechanism of action of Benzothiazolium, 2-[4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl]-3-ethyl-, 4-methylbenzenesulfonate (1:1) involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzothiazolium, 2-[4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl]-3-ethyl-, perchlorate (1:1)
  • Benzothiazolium, 2-[4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl]-3-ethyl-, iodide (1:1)

Uniqueness

  • Structural Differences : The presence of the 4-methylbenzenesulfonate group distinguishes it from other benzothiazolium salts.
  • Chemical Properties : Unique solubility, stability, and reactivity profiles compared to similar compounds.
  • Biological Activities : Potentially different biological activities and therapeutic applications due to structural variations.

Properties

Molecular Formula

C28H30N2O3S2

Molecular Weight

506.7 g/mol

IUPAC Name

4-[(1E,3E)-4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;4-methylbenzenesulfonate

InChI

InChI=1S/C21H23N2S.C7H8O3S/c1-4-23-19-10-6-7-11-20(19)24-21(23)12-8-5-9-17-13-15-18(16-14-17)22(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h5-16H,4H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

GJJVQOSJWDZAQM-UHFFFAOYSA-M

Isomeric SMILES

CC[N+]1=C(SC2=CC=CC=C21)/C=C/C=C/C3=CC=C(C=C3)N(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Canonical SMILES

CC[N+]1=C(SC2=CC=CC=C21)C=CC=CC3=CC=C(C=C3)N(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

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